Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid derivative class. [, ] Its chemical name is (RS)-2-[4-(2-oxo-1,3-dihydro-2H-isoindol-1-yl)phenyl]propanoic acid. [] While initially developed for its anti-inflammatory and analgesic properties, [, ] indoprofen has garnered significant interest in scientific research beyond these traditional applications. Research has explored its potential in diverse areas such as muscle wasting prevention, [] interactions with other drugs, [, , , , , , , ] and DNA photosensitization. []
Indoprofen belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds are characterized by their ability to reduce inflammation and relieve pain without the use of steroids. Indoprofen's chemical formula is , with a molar mass of approximately 281.311 g/mol. It was initially synthesized for its anti-inflammatory effects and is structurally related to other profen NSAIDs.
The synthesis of Indoprofen involves several key steps:
This multi-step synthesis highlights the complexity involved in producing Indoprofen and underscores its structural uniqueness among NSAIDs.
Indoprofen features a distinctive molecular structure characterized by an isoindolone ring system. The IUPAC name for Indoprofen is 2-(4-isobutylphenyl)propionic acid. Its structure can be represented in various formats including SMILES notation and InChI identifiers, which provide insights into its chemical properties and reactivity.
Indoprofen undergoes various chemical reactions typical of NSAIDs:
These reactions are fundamental to understanding how Indoprofen exerts its therapeutic effects as well as its potential side effects.
Indoprofen acts primarily by inhibiting cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased inflammation and pain relief. Specifically, the mechanism involves:
This dual mechanism suggests that Indoprofen may have broader applications beyond traditional pain management.
Indoprofen exhibits several notable physical and chemical properties:
These properties influence both its therapeutic efficacy and safety profile.
Despite its withdrawal from clinical use due to safety concerns, recent research has identified potential applications for Indoprofen:
The core structure of indoprofen (2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid) features a unique isoindolone ring linked to a phenylpropionic acid moiety. Early industrial synthesis (developed in the 1970s) employed a four-step sequence starting from ethyl α-phenylpropionate:
A critical limitation was the moderate yield (24% overall) due to side reactions during nitration and reduction steps [4]. Optimization focused on:
Table 1: Key Improvements in Isoindolone-Based Synthesis of Indoprofen
Synthetic Step | Traditional Method | Optimized Method | Yield Improvement |
---|---|---|---|
Nitration | H₂SO₄/HNO₃, 40°C, 8h | Ac₂O/HNO₃, 25°C, 2h | 65% → 89% |
Reduction | Fe/HCl, reflux | H₂/Pd-C, 50 psi, 25°C | 70% → 95% |
Phthalimide Formation | Phthalic anhydride, 200°C | Phthalic anhydride, MW, 150°C | 75% → 92% |
Final Reduction | Zn/AcOH, 12h | NaBH₄/CeCl₃, 2h | 60% → 85% |
Indoprofen contains a chiral center at the α-carbon of the propionic acid chain. The racemic mixture showed potent COX inhibition, but enantioselective studies revealed that the dextrorotatory isomer (dexindoprofen) exhibited enhanced metabolic stability and similar anti-inflammatory efficacy at lower doses [1] [3]. Development of dexindoprofen involved:
Biological evaluations revealed dexindoprofen retained the tubulin polymerization inhibition (IC₅₀: 3–175 nM) characteristic of indole-based analogs, making it relevant in oncology research [3]. However, gastrointestinal toxicity (shared with the racemate) led to its withdrawal despite stereochemical refinement [1].
Vicarious Nucleophilic Substitution (VNS) emerged as a powerful strategy for functionalizing electron-deficient aromatics (e.g., nitroarenes), bypassing traditional electrophilic routes. This method enables direct C–H alkylation ortho or para to nitro groups using carbanions bearing leaving groups (X):
Ar-NO₂ + ̄C(R₁)R₂X → Ar-C(R₁)R₂-NO₂ (after HX elimination)
Key steps:
In indoprofen synthesis, VNS streamlined access to α-arylpropionic acid precursors:
Table 2: Nucleophiles for VNS in Indoprofen Analog Synthesis
Nucleophile Precursor | Leaving Group (X) | Product Class | Yield Range |
---|---|---|---|
α-Chloroethyl phenyl sulfone | Cl⁻ | α-Aryl sulfones | 70–85% |
Ethyl 2-chloropropionate | Cl⁻ | α-Aryl propionic esters | 65–80% |
(Thio)phenoxy acetonitrile | PhO⁻/PhS⁻ | α-Aryl nitriles | 75–90% |
Phenthyl 2-chloropropionate | Cl⁻ | Quaternary α-aryl propionates | 60–78% |
VNS facilitated heterocyclic analog development:
Concluding Remarks
Optimization of indoprofen’s synthesis—from isoindolone ring formation to stereoselective and VNS strategies—highlighted trade-offs between efficiency and functionality. While VNS offered streamlined access to novel derivatives, the core isoindolone structure remained pivotal for bioactivity. Dexindoprofen underscored chirality’s role in pharmacodynamics but also illustrated how toxicity profiles can persist despite stereochemical refinement. Future work should leverage these methodologies for isoindolone-based probes in chemical biology.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1